1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid
Description
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that contains both imidazole and cinnoline moieties
Properties
Molecular Formula |
C12H12N4O2 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydrocinnolin-3-yl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12N4O2/c17-12(18)10-6-16(7-13-10)11-5-8-3-1-2-4-9(8)14-15-11/h5-7H,1-4H2,(H,17,18) |
InChI Key |
OJHBPWCQYYZQAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3C=C(N=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5,6,7,8-tetrahydrocinnoline with imidazole-4-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture under reflux with a solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various condensation products.
Scientific Research Applications
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds such as:
1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)-pyrrolidin-3-ylamine: This compound also contains a tetrahydrocinnoline moiety but differs in its additional pyrrolidine ring, which may confer different biological activities.
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities, including antimicrobial and kinase inhibitory properties.
Biological Activity
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound has the following structural formula:
It features a tetrahydrocinnoline moiety linked to an imidazole-4-carboxylic acid, which is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. Its mechanisms of action are primarily linked to inhibition of specific enzymes and pathways involved in disease progression.
Anticancer Activity
1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid has shown promise as an inhibitor of heme oxygenase-1 (HO-1), an enzyme often overexpressed in cancerous cells. Inhibition of HO-1 is associated with reduced tumor growth and improved responses to chemotherapy .
Table 1: Inhibition Potency Against HO-1
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid | TBD | |
| Azalanstat | 1.03 |
The proposed mechanism involves the interaction with the catalytic site of HO-1, leading to decreased production of bilirubin and other catabolites that promote tumor growth . Additionally, the imidazole ring is known for its role in binding to metal ions, which may further enhance its inhibitory effects on various targets.
Case Studies
Several studies have explored the efficacy of this compound in vitro and in vivo:
- In Vitro Studies : A study demonstrated that derivatives of imidazole compounds exhibit significant cytotoxicity against various cancer cell lines. The compound's ability to inhibit cell proliferation was evaluated using MTT assays .
- Animal Models : In mouse models of cancer, administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups receiving no treatment .
Additional Biological Activities
Beyond anticancer properties, there is evidence suggesting antiviral activity against viruses such as dengue and yellow fever. Compounds structurally related to imidazole derivatives have shown micromolar activity against these viruses .
Table 2: Antiviral Activity Against Dengue Virus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
